molecular formula C34H42I6N6O14 B1205437 5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide CAS No. 65822-11-9

5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

Cat. No.: B1205437
CAS No.: 65822-11-9
M. Wt: 1520.2 g/mol
InChI Key: CVCDAQZCKFZEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C34H42I6N6O14 and its molecular weight is 1520.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65822-11-9

Molecular Formula

C34H42I6N6O14

Molecular Weight

1520.2 g/mol

IUPAC Name

5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C34H42I6N6O14/c1-43(5-13(51)9-47)31(57)17-21(35)18(32(58)44(2)6-14(52)10-48)24(38)27(23(17)37)41-29(55)30(56)42-28-25(39)19(33(59)45(3)7-15(53)11-49)22(36)20(26(28)40)34(60)46(4)8-16(54)12-50/h13-16,47-54H,5-12H2,1-4H3,(H,41,55)(H,42,56)

InChI Key

CVCDAQZCKFZEAH-UHFFFAOYSA-N

SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I

Synonyms

ZK 74 435
ZK 74,435
ZK-74,435
ZK-74-435

Origin of Product

United States

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